molecular formula C14H20O3 B8691150 Ethyl 2-(3-ethoxyphenyl)-2-methylpropanoate

Ethyl 2-(3-ethoxyphenyl)-2-methylpropanoate

Cat. No.: B8691150
M. Wt: 236.31 g/mol
InChI Key: WYTIJILWNIYHLN-UHFFFAOYSA-N
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Description

Ethyl 2-(3-ethoxyphenyl)-2-methylpropanoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are often used in fragrances and flavorings. This compound, in particular, has a unique structure that makes it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl dimethyl-3-ethoxyphenylacetate typically involves the esterification of 3-ethoxyphenylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of ethyl dimethyl-3-ethoxyphenylacetate may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing waste.

Types of Reactions:

    Oxidation: Ethyl 2-(3-ethoxyphenyl)-2-methylpropanoate can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this ester can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products:

    Oxidation: 3-ethoxyphenylacetic acid.

    Reduction: 3-ethoxyphenylethanol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3-ethoxyphenyl)-2-methylpropanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ethyl dimethyl-3-ethoxyphenylacetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    Ethyl acetate: A simpler ester with a similar structure but lacking the aromatic ring.

    Methyl butyrate: Another ester with a fruity aroma, used in flavorings.

    Ethyl benzoate: An ester with a benzene ring, used in perfumes and flavorings.

Uniqueness: Ethyl 2-(3-ethoxyphenyl)-2-methylpropanoate stands out due to its unique combination of an aromatic ring and an ester functional group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific aromatic characteristics combined with ester reactivity.

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

ethyl 2-(3-ethoxyphenyl)-2-methylpropanoate

InChI

InChI=1S/C14H20O3/c1-5-16-12-9-7-8-11(10-12)14(3,4)13(15)17-6-2/h7-10H,5-6H2,1-4H3

InChI Key

WYTIJILWNIYHLN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(C)(C)C(=O)OCC

Origin of Product

United States

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